molecular formula C18H13N5 B11763443 3,6-Di(1H-imidazol-1-yl)-9H-carbazole

3,6-Di(1H-imidazol-1-yl)-9H-carbazole

Cat. No.: B11763443
M. Wt: 299.3 g/mol
InChI Key: RSGGTJJUKSZJMK-UHFFFAOYSA-N
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Description

3,6-Di(1H-imidazol-1-yl)-9H-carbazole is a heterocyclic compound that features both imidazole and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole typically involves the reaction of carbazole with imidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where carbazole is reacted with imidazole in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Di(1H-imidazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

3,6-Di(1H-imidazol-1-yl)-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of various biochemical processes. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Di(1H-imidazol-1-yl)pyridazine
  • 3,6-Di(1H-imidazol-1-yl)phenanthridine

Uniqueness

3,6-Di(1H-imidazol-1-yl)-9H-carbazole is unique due to its combination of imidazole and carbazole moieties, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and bioactive compounds .

Properties

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

3,6-di(imidazol-1-yl)-9H-carbazole

InChI

InChI=1S/C18H13N5/c1-3-17-15(9-13(1)22-7-5-19-11-22)16-10-14(2-4-18(16)21-17)23-8-6-20-12-23/h1-12,21H

InChI Key

RSGGTJJUKSZJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N3C=CN=C3)C4=C(N2)C=CC(=C4)N5C=CN=C5

Origin of Product

United States

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